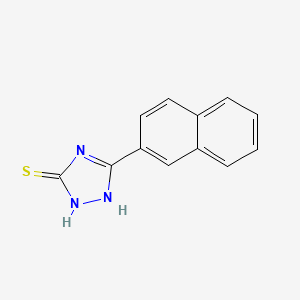

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-naphthalen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQJCAZCYVDYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: 5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol (NTT-2) in Corrosion Inhibition

Executive Summary

This application note details the protocol for utilizing 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol (NTT-2) as a high-efficiency corrosion inhibitor for mild steel in acidic media (1.0 M HCl).

While phenyl-substituted triazoles are common, the incorporation of the naphthalene moiety at the C-5 position significantly enhances the molecule's hydrophobicity and electron-donating capability via the extended

Compound Profile & Mechanism[1][2]

Chemical Specifications

-

IUPAC Name: this compound

-

Abbreviation: NTT-2

-

Molecular Formula: C₁₂H₉N₃S

-

Key Functional Groups:

-

Triazole Ring: Nitrogen anchoring sites (N-2, N-4).

-

Thiol (-SH): Forms strong coordinate bonds with Fe surface (often exists in thione tautomer).

-

Naphthalene Ring: Provides a large hydrophobic barrier and

-electron density for interaction with metal d-orbitals.

-

Mechanism of Action

The inhibition mechanism relies on the adsorption of NTT-2 onto the metal surface. The naphthalene ring acts as a hydrophobic shield, repelling water and corrosive ions (

Figure 1: Mechanistic pathway of NTT-2 adsorption and protection on mild steel surfaces.

Experimental Protocols

Protocol A: Preparation of Inhibitor Stock Solution

Objective: Create a stable, homogeneous stock solution for dosing. Note: NTT-2 has limited solubility in pure water due to the naphthalene ring.

-

Solvent System: Prepare a mixture of Ethanol:Water (10:90 v/v) or use pure Ethanol for the stock, depending on the final concentration required in the acid.

-

Stock Concentration: Weigh accurately 227.28 mg of NTT-2 (MW ≈ 227.28 g/mol ) and dissolve in 100 mL of solvent to create a 10 mM (10⁻² M) stock solution.

-

Sonication: Sonicate for 10–15 minutes to ensure complete dissolution.

-

Working Solutions: Dilute the stock with 1.0 M HCl to obtain test concentrations:

- M

- M

- M

- M

- M

Protocol B: Gravimetric Analysis (Weight Loss)

Objective: Determine the corrosion rate (

-

Specimen Prep: Cut mild steel coupons (

cm). Abrade with SiC paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh ( -

Immersion: Suspend coupons in 100 mL of 1.0 M HCl (with and without NTT-2) using glass hooks.

-

Conditions: Maintain at 303 K (thermostated water bath). Duration: 24 hours .

-

Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

). -

Calculation:

Protocol C: Electrochemical Measurements (EIS & PDP)

Objective: Quantify charge transfer resistance and polarization behavior.

Setup:

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab).

-

Cell: Three-electrode glass cell.

-

Working Electrode (WE): Mild steel embedded in epoxy (exposed area

). -

Counter Electrode (CE): Platinum foil/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[2]

-

Workflow:

Figure 2: Electrochemical testing sequence.

-

OCP: Allow WE to stabilize in the solution for 30 minutes until Open Circuit Potential (OCP) is constant.

-

EIS Parameters:

-

Frequency Range: 100 kHz to 10 mHz .

-

Amplitude: 10 mV peak-to-peak (AC signal).

-

Analysis: Fit Nyquist plots to a Randles circuit (

) or Constant Phase Element (CPE) model.

-

-

Polarization (Tafel) Parameters:

-

Scan Range: ±250 mV relative to OCP.[3]

-

Scan Rate: 1.0 mV/s .

-

Analysis: Extrapolate anodic (

) and cathodic (

-

Data Analysis & Interpretation

Expected Results

Based on the structural properties of NTT-2, the following trends are expected:

| Parameter | Blank (1M HCl) | NTT-2 (Low Conc.) | NTT-2 (High Conc., 1mM) | Interpretation |

| Weight Loss (mg) | High | Moderate | Very Low | Adsorbed film prevents metal dissolution. |

| Low (10-30) | Medium | High (>300) | Increased charge transfer resistance indicates barrier formation. | |

| High | Decreasing | Low | Displacement of water molecules by inhibitor decreases local dielectric constant. | |

| -480 (approx) | Shift <85mV | Shift <85mV | Mixed-type inhibitor (affects both anodic/cathodic reactions). |

Adsorption Isotherm

To validate the mechanism, plot

-

Linearity (

): Confirms monolayer adsorption. -

Calculation:

-

If

kJ/mol: Physisorption (Electrostatic). -

If

kJ/mol: Chemisorption (Coordinate bonding). -

NTT-2 Prediction: Likely -30 to -35 kJ/mol , indicating a comprehensive physi-chemisorption mode driven by the naphthalene

-system.

-

References

-

Synthesis & Class Behavior: Plotnikova, M.D., et al. "New inhibitors based on substituted 1,2,4-triazoles for mild steel in hydrochloric acid solutions."[4] Int. J. Corros.[4] Scale Inhib., 2021.[4] 4[2][3][5][6][7]

-

Phenyl Analogue (PTT) Data: Messikh, S., et al. "Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4."[6][7] Int. J. Chem. Biochem. Sci., 2020.[6] 6[2][3][5][6][7][8]

-

Triazole Protocols: BenchChem Application Note. "Application Notes and Protocols for Developing Corrosion Inhibitors with 1,2,4-Triazoles." 2025.[9] 3[2][3][5][6][7][8]

-

Theoretical Modeling: Betti, Z.A., et al. "Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol."[9] Prog. Color Colorants Coat., 2025.[9] 9[2][3][6][7]

-

General Synthesis: Salhi, R. "Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol..."[10] ResearchGate, 2020. 7[2][3][5][6][7]

Sources

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijcsi.pro [ijcsi.pro]

- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide | SALHI Ramdhane [staff.univ-batna2.dz]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

A Researcher's Guide to the Functionalization of 5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol: Protocols and Applications

Foundational Chemistry: Understanding the 1,2,4-Triazole-3-thiol Core

The 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol scaffold is a molecule of significant interest in medicinal chemistry. The 1,2,4-triazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability, while the naphthalene moiety provides a large, lipophilic surface for potential interactions with biological targets. The true synthetic versatility of this molecule, however, lies in the reactivity of its thiol group.

This thiol group exists in a tautomeric equilibrium with its thione form. Under basic conditions, the proton is readily abstracted to form a thiolate anion, a potent nucleophile that is central to the functionalization strategies discussed herein. The nucleophilic sulfur atom is a reactive handle that allows for a variety of chemical modifications.[1]

Key Functionalization Pathways: Detailed Protocols and Mechanistic Insights

The strategic modification of the thiol group can be broadly categorized into three main classes of reactions: S-alkylation, oxidation, and Michael addition. Each of these pathways provides access to a unique chemical space and a diverse array of functionalized derivatives.

S-Alkylation: A Versatile and Robust Strategy

S-alkylation is a fundamental and highly efficient method for introducing a wide range of substituents onto the triazole core.[1] The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks an electrophilic carbon center, typically an alkyl halide.

Protocol for S-Alkylation:

-

Dissolution and Deprotonation: Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as ethanol. Add 1.1 equivalents of a base, for example, sodium hydroxide, and stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate salt.[1]

-

Addition of Alkylating Agent: Slowly add 1.2 equivalents of the desired alkylating agent (e.g., methyl iodide, benzyl bromide) to the reaction mixture.[1]

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.[1]

-

Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.

Table 1: Representative S-Alkylation Conditions

| Alkylating Agent | Base | Solvent | Typical Reaction Time |

| Alkyl Halides | Sodium Hydroxide | Ethanol | 2-6 hours |

| Substituted Benzyl Halides | Potassium Carbonate | Acetone | 4-8 hours |

| Haloalkanoic Acid Esters | Sodium Ethoxide | Ethanol | 3-5 hours |

Causality Behind Experimental Choices: The choice of base and solvent is critical for reaction efficiency and selectivity. A strong base like sodium hydroxide in a protic solvent like ethanol ensures rapid and complete deprotonation. For more sensitive substrates, a weaker base such as potassium carbonate in an aprotic solvent like acetone can provide better control and minimize side reactions. Alkylation with haloalkanoic acid esters often proceeds smoothly with the formation of the corresponding S-alkyl derivatives.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support resource for the synthesis of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The information herein is structured to provide not just procedural steps, but the underlying chemical principles to empower effective troubleshooting and optimization.

Introduction: The Synthetic Challenge

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a cornerstone reaction for generating scaffolds with significant biological activity.[1][2][3] The most prevalent and reliable pathway involves two key stages: the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration. While seemingly straightforward, the yield and purity of the final product, this compound, are highly sensitive to reaction conditions. This guide provides a systematic approach to overcoming these synthetic hurdles.

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: The final yield is consistently low (< 50%).

Potential Causes & Recommended Solutions

-

Cause A: Incomplete Intermediate Formation. The initial acylation of thiosemicarbazide with 2-naphthoyl chloride may be inefficient.

-

Solution: Ensure all reagents are pure and anhydrous. 2-Naphthoyl chloride is moisture-sensitive; use a freshly opened bottle or distill before use.[4] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Use a non-protic solvent like THF or dioxane with a mild base such as pyridine to scavenge the HCl byproduct. Monitor the reaction to completion using Thin Layer Chromatography (TLC) before proceeding.

-

-

Cause B: Competing Side Reaction During Cyclization. The primary competing reaction is the formation of the 2-amino-5-(naphthalen-2-yl)-1,3,4-thiadiazole isomer. This is heavily favored under acidic or even neutral conditions.[5][6]

-

Solution: The cyclization step is critically dependent on pH. Ensure a strongly alkaline medium (pH > 10) is maintained throughout the reflux. Using a 2N NaOH or KOH solution is a well-established method for favoring the 1,2,4-triazole ring closure.[1][7] It is advisable to check the pH of the reaction mixture before and during heating.

-

-

Cause C: Product Degradation. Prolonged heating at high temperatures in a strong basic solution can lead to the degradation of the triazole ring.

-

Solution: Optimize the reaction time and temperature. While reflux is necessary, monitor the reaction by TLC every hour. As soon as the intermediate spot disappears, proceed with the workup. Typical reflux times are between 3-5 hours.[8] Over-refluxing will not improve the yield and may decrease it.

-

-

Cause D: Loss During Workup and Purification. The product can be lost if not precipitated correctly or if an unsuitable recrystallization solvent is used.

-

Solution: After cyclization, cool the basic solution in an ice bath before acidification. Add acid (e.g., 10% HCl or Acetic Acid) dropwise with vigorous stirring to precipitate the product, aiming for a final pH of 5-6.[8] For purification, ethanol or an ethanol-water mixture is highly effective for recrystallization.[8]

-

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: My final product is impure, showing multiple spots on TLC or unexpected NMR signals.

Potential Causes & Recommended Solutions

-

Cause A: Presence of 1,3,4-Thiadiazole Isomer. As mentioned, this is the most common impurity. It forms when the cyclization environment is not sufficiently basic.

-

Solution: Re-evaluate and strictly control the pH during cyclization. If the impurity is already formed, a careful recrystallization may separate the isomers, but it is often difficult. It is far better to prevent its formation in the first place.

-

-

Cause B: Unreacted Starting Material or Intermediate.

-

Solution: Ensure the reaction goes to completion by monitoring with TLC. If the intermediate (1-(2-naphthoyl)thiosemicarbazide) persists, increase the reflux time moderately or ensure the base concentration is adequate. The intermediate is less soluble in the acidic workup solution than the final product's salt form, so it can often be removed during filtration after acidification.

-

-

Cause C: Disulfide Byproduct Formation. The thiol group (-SH) is susceptible to oxidation, especially in the presence of air during heating, leading to the formation of a disulfide-linked dimer.[8]

-

Solution: While not always necessary, performing the reaction, particularly the workup, under an inert gas can minimize this. The disulfide is typically less soluble and may be removed during recrystallization.

-

Table 1: Troubleshooting Summary

| Problem | Potential Cause | Key Diagnostic | Recommended Action |

| Low Yield | Incomplete Cyclization | Intermediate spot persists on TLC after 4h reflux. | Confirm base concentration (2N NaOH/KOH) and extend reflux time, monitoring hourly. |

| Side-Product Formation | Product has a different melting point; complex NMR. | Strictly maintain pH > 10 during cyclization. Preventative action is key. | |

| Impure Product | Thiadiazole Isomer | Extra aromatic signals in ¹H NMR; MS peak same as product. | Re-run reaction with stringent pH control. Isomer separation is difficult post-synthesis. |

| Disulfide Formation | MS peak at (2 x M - 2H). Product may appear less soluble. | Minimize air exposure during reflux and workup. Purify via recrystallization. | |

| Reaction Fails | Poor Reagent Quality | Reaction does not proceed from the start (TLC). | Use fresh, anhydrous 2-naphthoyl chloride and high-purity thiosemicarbazide. |

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the base-catalyzed cyclization?

A1: The mechanism proceeds via a nucleophilic attack followed by dehydration.

-

Deprotonation: The strong base (OH⁻) removes a proton from one of the amide nitrogens of the 1-(2-naphthoyl)thiosemicarbazide intermediate.

-

Intramolecular Nucleophilic Attack: The resulting anion attacks the carbon of the thioamide group (C=S).

-

Ring Closure & Dehydration: This forms a five-membered tetrahedral intermediate, which then eliminates a molecule of water to form the stable aromatic 1,2,4-triazole ring. The product exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[9]

Caption: Key mechanistic steps of the alkaline cyclization.

Q2: How critical is the choice of base and its concentration?

A2: It is extremely critical. Ring closure of acylthiosemicarbazides is a classic example of a pH-dependent reaction.[5]

-

Strongly Basic (NaOH, KOH): Promotes deprotonation at the nitrogen adjacent to the naphthoyl group, leading to nucleophilic attack on the thiocarbonyl carbon, forming the 1,2,4-triazole ring. A concentration of 2N to 8% is commonly reported to be effective.[7][8]

-

Acidic (H₂SO₄, PPA): Promotes protonation of the sulfur atom, making the thiocarbonyl carbon more electrophilic. The terminal amino group then acts as the nucleophile, leading to the formation of the 1,3,4-thiadiazole isomer.[6]

Q3: What are the expected spectroscopic characteristics of the final product?

A3: Proper characterization is key to confirming the structure and purity.

-

¹H NMR: You should observe the aromatic protons of the naphthalene ring system. Crucially, look for a broad singlet at a very low field, typically between 13.0 and 14.5 ppm, corresponding to the SH/NH proton of the thione-thiol tautomer.[7][10][11] The absence of this signal or the presence of unexpected signals may indicate impurity.

-

IR Spectroscopy: Key signals include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and bands associated with the N-C=S group.[7] A critical diagnostic is the disappearance of the strong C=O stretching band (around 1650-1680 cm⁻¹) from the acylthiosemicarbazide intermediate.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₂H₉N₃S.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(2-naphthoyl)thiosemicarbazide (Intermediate)

-

To a solution of thiosemicarbazide (1.0 eq) in anhydrous pyridine (10 mL per gram of thiosemicarbazide) in a round-bottom flask equipped with a magnetic stirrer, add a solution of 2-naphthoyl chloride (1.05 eq) in anhydrous THF (5 mL) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting white precipitate, wash thoroughly with water to remove pyridine, and dry under vacuum. This intermediate is often pure enough for the next step.

Protocol 2: Cyclization to this compound

-

Suspend the 1-(2-naphthoyl)thiosemicarbazide (1.0 eq) in a 2N aqueous solution of sodium hydroxide (10 mL per gram of intermediate).[7]

-

Heat the mixture to reflux with stirring for 3-4 hours. The solid should dissolve as the reaction proceeds.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction flask in an ice bath.

-

Carefully acidify the cold solution with 10% hydrochloric acid or glacial acetic acid with vigorous stirring until the pH is approximately 5-6.

-

A voluminous white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash with copious amounts of cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization

-

Dissolve the crude, dry product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for another 5-10 minutes.

-

Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

By following these guidelines and understanding the chemical principles at play, researchers can confidently troubleshoot and optimize the synthesis of this compound, leading to higher yields and improved purity.

References

-

Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]

-

Gomzikova, M. O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

-

Maliňáková, K., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 545-560. [Link]

-

Gomzikova, M. O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

-

Angeli, A., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie, e2400548. [Link]

-

Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]

-

Gomzikova, M. O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Orlewska, C., et al. (2004). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their CNS activity. Acta Poloniae Pharmaceutica-Drug Research, 61(4), 261-268. [Link]

-

Rauf, A., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry. [Link]

-

Alghamdi, A. A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Pharmaceuticals, 15(7), 803. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Ihnatova, T. V., & Kaplaushenko, A. G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 189-196. [Link]

-

Ihnatova, T. V., & Kaplaushenko, A. G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 189-196. [Link]

-

Iqbal, M. A., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(1), 273-279. [Link]

-

Gomzikova, M. O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

-

Sarangapani, M., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23, 1047–1063. [Link]

-

Sarangapani, M., et al. (2014). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23(3), 1047-1063. [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. E-Journal of Chemistry, 7(4), 1358-1362. [Link]

-

Khan, I., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Ginekologia i Poloznictwo. [Link]

-

Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864282. [Link]

-

Kurasov, O. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(3), 221-260. [Link]

- Say, J. S., & Tocker, S. (1990). U.S. Patent No. 4,940,815. Washington, DC: U.S.

- Wilson, P. H. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S.

-

Parchenko, V. V., et al. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. News of Pharmacy, 2016(2), 31-36. [Link]

-

Rosu, T., et al. (2012). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 17(1), 723-741. [Link]/1/723)

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. CAS 2243-83-6: 2-Naphthoyl chloride | CymitQuimica [cymitquimica.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. ptfarm.pl [ptfarm.pl]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Support Center: Characterization of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

This technical guide is structured as a specialized support center resource, designed for immediate application in a research setting.

Status: Active Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The characterization of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol presents a unique set of challenges derived from its hybrid structure: a lipophilic naphthalene moiety fused to an amphoteric, chemically labile triazole-thiol core. Users frequently report inconsistent NMR signals, "phantom" impurities in LC-MS, and insolubility.

This guide addresses the three primary failure modes: Prototropic Tautomerism , Oxidative Dimerization , and Solubility/Aggregation .

Module 1: The Tautomerism Trap (NMR & IR Anomalies)

User Complaint: "I synthesized the compound, but my

Root Cause Analysis

This molecule does not exist statically as a thiol.[1] It exists in a dynamic equilibrium between the thiol (A) and thione (B) forms. In polar aprotic solvents (DMSO-d

-

Thiol Form: C–SH bond present.

-

Thione Form: C=S bond present; proton moves to a ring nitrogen (N-H).

Diagnostic Workflow (Graphviz)

Figure 1: The thione-thiol equilibrium often leads to the disappearance of the classical S-H stretch in IR and shifts the acidic proton in NMR.

Troubleshooting Protocol

| Observation | Technical Explanation | Corrective Action |

| Missing S-H in IR | The S-H stretch (~2550–2600 cm | Look for the C=S stretch at 1240–1260 cm |

| NMR: Broad/Missing H | Rapid proton exchange between N-H and S-H broadens the peak into the baseline. | Run NMR in DMSO-d |

| NMR: Solvent Peak Interference | The naphthalene protons ( | Avoid CDCl |

Module 2: Purity & Stability (The "Dimer" Ghost)

User Complaint: "My LC-MS shows a persistent impurity peak at [2M-2H+H]

Root Cause Analysis

The triazole-thiol moiety is highly susceptible to oxidative coupling to form a disulfide dimer (

-

Basic conditions (formation of the thiolate anion,

). -

Trace metals in solvents.

-

Atmospheric oxygen during slow crystallization.

Troubleshooting Logic (Graphviz)

Figure 2: Workflow for identifying and mitigating disulfide formation during analysis.

Stabilization Protocol

-

Synthesis Workup: When acidifying the alkaline reaction mixture (e.g., after refluxing with KOH/CS

), ensure the pH reaches 2.0–3.0 . This protonates the thiol, reducing nucleophilicity and oxidation risk. -

LC-MS Prep: Do not store samples in neutral/basic methanol for long periods.

-

Fix: Add 1 mM DTT (Dithiothreitol) or TCEP to the analytical vial to reduce any dimer back to the monomer immediately before injection.

-

-

Storage: Store the solid under inert gas (Argon/Nitrogen) at -20°C.

Module 3: Solubility & Crystallography

User Complaint: "The compound is a brick dust. It won't dissolve in DCM, Methanol, or Water."

Root Cause Analysis

The naphthalene ring drives strong

Solubility Guide

| Solvent | Solubility Rating | Application |

| Water | Insoluble | Precipitation medium only. |

| Chloroform/DCM | Poor | Not recommended for extraction. |

| Ethanol/Methanol | Moderate (Hot) | Recrystallization (requires heat). |

| DMSO / DMF | Excellent | NMR, Biological Assays. |

| Dilute NaOH (aq) | Soluble | Forms the water-soluble thiolate salt ( |

Recommended Recrystallization Protocol

To obtain X-ray quality crystals or high-purity powder:

-

Dissolve crude solid in minimum hot Ethanol or n-Propanol.

-

Filter hot to remove insoluble impurities.

-

Slow Cooling: Allow to cool to room temperature, then 4°C.

-

Alternative (Acid-Base Reprecipitation):

Frequently Asked Questions (FAQ)

Q1: Why does the melting point vary so much in literature (250°C vs 310°C)? A: This is often due to the solvate formation or polymorphism common in triazoles. Furthermore, if the sample contains traces of the disulfide dimer, the melting point will be depressed or broadened. Always verify purity via HPLC before trusting the MP.

Q2: Can I use UV-Vis to determine concentration?

A: Yes. The naphthalene moiety provides strong UV absorption. However, the

Q3: Is the "4H" in the name significant? A: Yes. It denotes the tautomer where the hydrogen is formally on the nitrogen at position 4 of the triazole ring. However, in the thione form, protons are typically found on N4 and N2, while the sulfur is double-bonded (C=S).

References

-

Tautomerism Studies: Al-Sehemi, A. G., et al. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione."[3] Journal of Molecular Modeling, 2010.

-

Spectroscopic Discrimination: Wróbel, T. M., et al. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science, 2017.

-

Synthesis & Characterization: Koparir, M., et al. "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." Molecules, 2005.

-

Oxidation Mechanisms: "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling, 2011.

-

Metal Complexation & Solubility: Al-Azzawi, A. M., et al. "Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol."[4] Ginekologia i Poloznictwo, 2025.[2][4][5]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

preventing oxidation of the thiol group in 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Welcome to the dedicated technical support guide for 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge associated with this compound: the oxidative instability of its thiol group. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound, leading to reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound?

The principal stability concern is the high susceptibility of the exocyclic thiol (-SH) group to oxidation.[1][2] In the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents, the thiol can readily oxidize. The most common and initial product of this process is the formation of a disulfide-bridged dimer.[2][3] This dimerization alters the compound's structure, molecular weight, and reactivity, rendering it inactive or unsuitable for most downstream applications.

Q2: What are the visible signs of oxidation in my sample?

While the pure thiol is typically a stable solid, signs of oxidation can become apparent, especially in solution. You might observe:

-

Color Change: Solutions may develop a yellow or brown tint upon oxidation.[4]

-

Precipitate Formation: The disulfide dimer may have lower solubility than the thiol monomer, leading to the formation of a precipitate.[4]

-

Inconsistent Analytical Data: Techniques like HPLC, LC-MS, or NMR spectroscopy are required for definitive confirmation. The appearance of a new peak with approximately double the molecular weight in an LC-MS spectrum is a strong indicator of dimerization.

Q3: What are the products of thiol oxidation?

The oxidation of a thiol group can proceed through several stages, forming various species with different oxidation states for the sulfur atom.

Caption: Oxidation pathway of a thiol group.

-

Disulfide (R-S-S-R): This is the most common product, formed from the coupling of two thiol molecules.[3] This reaction is often reversible with the addition of a suitable reducing agent.

-

Sulfenic Acid (R-SOH): A transient and highly reactive intermediate formed upon reaction with two-electron oxidants like hydrogen peroxide.[5]

-

Sulfinic (R-SO₂H) and Sulfonic (R-SO₃H) Acids: These are products of further, more aggressive oxidation.[2][5][6] Their formation is generally considered irreversible and represents permanent degradation of the compound.

Q4: Why is my reaction yield consistently low when using this compound?

Low yields are a frequent consequence of using partially or fully oxidized starting material.[4] If the thiol group has already formed a disulfide, it is no longer available to participate in the desired reaction (e.g., S-alkylation, metal coordination), leading to incomplete conversion and reduced yields.

Troubleshooting Guide: Common Experimental Issues

| Problem | Probable Cause | Recommended Solution & Explanation |

| Inconsistent biological assay results. | The active thiol monomer is degrading to the inactive disulfide dimer during storage or assay preparation. | Solution: Prepare stock solutions fresh for each experiment using deoxygenated solvents. If storage is unavoidable, flash-freeze aliquots under an argon atmosphere and store at -80°C. Explanation: The thiol-disulfide equilibrium can shift over time in solution, altering the concentration of the active species.[7][8] |

| Solution turns cloudy or a precipitate forms during workup. | The compound is oxidizing upon exposure to air, especially during solvent evaporation or extraction steps. The resulting disulfide dimer is precipitating. | Solution: Perform all workup steps using deoxygenated solvents and under a blanket of inert gas (e.g., nitrogen or argon).[4] Minimize the time the compound is exposed to air. Consider adding a small amount of a reducing agent like TCEP during the workup if compatible with your final product. |

| NMR spectrum shows complex, unidentifiable peaks. | A mixture of the thiol monomer, disulfide dimer, and potentially other oxidized byproducts is present. | Solution: Before use, purify the starting material. If you suspect oxidation has occurred, attempt to reduce a small sample back to the thiol using a reducing agent (see Protocol 3) and re-analyze. Explanation: The presence of multiple related species will complicate spectra, making interpretation difficult. |

| Failure to react in a nucleophilic substitution (e.g., S-alkylation). | The nucleophilic thiol group has been consumed through oxidation to the non-nucleophilic disulfide. The deprotonated thiolate anion (R-S⁻), which is even more reactive towards oxidation, is being quenched by oxygen before it can react with the electrophile.[4] | Solution: Ensure absolute exclusion of oxygen. Run the reaction in a sealed flask under a positive pressure of argon, using freshly deoxygenated solvents. Add the base to the thiol solution immediately before adding the electrophile to minimize the time the highly reactive thiolate is exposed. |

Core Preventative Measures & Protocols

Success in working with this compound hinges on the rigorous exclusion of atmospheric oxygen. The following protocols are fundamental to preserving its integrity.

Handling and Storage Protocol

Proper handling is the first line of defense against oxidation. Thiols are considered air-sensitive compounds.[9]

-

Storage: Upon receipt, immediately place the compound in a desiccator inside a light-protected container (e.g., an amber vial). For long-term storage, flush the vial headspace with a dry, inert gas like argon or nitrogen, seal tightly with a cap, wrap the cap with Parafilm®, and store at 2-8°C.[4]

-

Weighing and Transfer: Whenever possible, perform weighing and transfers inside an inert atmosphere glovebox.[9][10] If a glovebox is not available, use Schlenk line techniques. For weighing in the open, do so quickly and immediately transfer the solid to a flask that can be purged with inert gas.

Caption: Recommended workflow for handling the thiol compound.

Protocol for Preparing Deoxygenated Solvents

Dissolved oxygen in solvents is a primary oxidant.[4] It must be removed before use.

Objective: To strip dissolved O₂ from a solvent by sparging with an inert gas.

Materials:

-

Solvent to be deoxygenated

-

Flask with a sidearm or a two-neck flask

-

Gas dispersion tube (fritted bubbler) or a long needle

-

Source of dry inert gas (Argon or Nitrogen) with a regulator

-

Septa

Procedure:

-

Fill the flask with the solvent, not exceeding 75% of its total volume.

-

Seal the flask's main opening with a septum. If using a sidearm flask, the sidearm will be the gas outlet.

-

Insert the gas dispersion tube or long needle through the septum, ensuring its tip is fully submerged below the solvent surface.

-

Establish a gas outlet by inserting a needle through the septum that does not enter the liquid.

-

Begin bubbling the inert gas through the solvent at a moderate rate (e.g., 2-3 bubbles per second). Vigorous bubbling is more effective but can lead to solvent evaporation.

-

Sparge the solvent for a minimum of 30-60 minutes.

-

Once deoxygenation is complete, remove the gas inlet and outlet needles and store the solvent under a positive pressure of the inert gas. Use immediately for best results.

Protocol for Using Reducing Agents

In some applications, particularly in biological buffers, the addition of a reducing agent can protect the thiol from oxidation.

Objective: To maintain the thiol in its reduced state by including a sacrificial reductant.

Common Reducing Agents:

| Agent | Typical Concentration | Advantages | Considerations |

| Dithiothreitol (DTT) | 1-10 mM | Effective, common, and inexpensive. | Can interfere with certain assays; itself a thiol.[11] |

| TCEP-HCl | 0.5-5 mM | Odorless, more stable at higher pH, does not contain a thiol group, and is a more powerful reducing agent.[11] | More expensive than DTT. |

Procedure (for preparing a stock solution):

-

Prepare your primary buffer or solvent system (ideally deoxygenated as per Protocol 2).

-

Add the chosen reducing agent (DTT or TCEP) to the desired final concentration.

-

Dissolve this compound in this prepared solution.

-

Important: Always run a control experiment with the reducing agent alone to ensure it does not interfere with your downstream analysis or assay.

References

-

Journal of the Chemical Society C: Organic. (n.d.). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. RSC Publishing. [Link]

-

Xiao, Y., & Xian, M. (2020). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Proteomics. [Link]

-

Mishra, S., & Imlay, J. A. (2012). The role of thiols in antioxidant systems. Molecular Microbiology. [Link]

-

Chalker, J. M., et al. (2011). Thiol-disulfide exchange in human growth hormone. Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Synthesis of symmetrical disulfides from thiazole with S2Cl2. [Link]

-

ResearchGate. (n.d.). Thiol-based antioxidants. [Link]

-

ResearchGate. (n.d.). The role of thiols in antioxidant systems. [Link]

-

Reddit. (2013). Handling thiols in the lab. [Link]

-

ResearchGate. (2025). Recent Developments in Disulfide Bond Formation. [Link]

-

An, Y., & Zhang, J. (2017). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. [Link]

-

Han, D., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]

-

Le, T. X., et al. (2016). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Macromolecules. [Link]

-

National University of Singapore. (n.d.). STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. [Link]

-

University of Wisconsin–Madison. (n.d.). Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. [Link]

-

Singh, S. K., et al. (2014). 1,2,3-Triazole Rings as a Disulfide Bond Mimetic in Chimeric AGRP-Melanocortin Peptides: Design, Synthesis, and Functional Characterization. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

-

Chemistry – A European Journal. (2025). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. [Link]

-

Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. [Link]

-

ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. [Link]

-

Chemical Communications. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. [Link]

-

ResearchGate. (2025). Thiol-disulfide redox equilibria of glutathione metaboloma compounds investigated by tandem mass spectrometry. [Link]

-

Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. [Link]

-

Columbia University, Research. (n.d.). SOP FOR STENCH CHEMICALS. [Link]

-

Molecules. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. [Link]

-

Eurasian Journal of Medical and Chemical Sciences. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

The Journal of Organic Chemistry. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

-

EBSCO Research Starters. (n.d.). Thiols. [Link]

-

ChemProc. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. [Link]

-

SciForum. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. [Link]

-

Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

Journal of Faculty of Pharmacy of Ankara University. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Scientific and Practical Cyber Security Journal. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Molecules. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. [Link]

-

Food & Nutrition Research. (2017). Thiol-reducing agents prevent sulforaphane-induced growth inhibition in ovarian cancer cells. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thiols | Geology | Research Starters | EBSCO Research [ebsco.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-disulfide exchange in human growth hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. reddit.com [reddit.com]

- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]

Validation & Comparative

comparing the antimicrobial activity of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol with fluconazole

Executive Summary

This guide provides a technical evaluation of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol (NTT) as a pharmacophore scaffold in comparison to the standard-of-care antifungal, Fluconazole .

While Fluconazole remains the gold standard for treating susceptible Candida infections due to its high specificity for fungal CYP51 and favorable pharmacokinetic profile, NTT represents a distinct chemotype with two critical advantages:

-

Dual-Action Spectrum: Unlike Fluconazole, which is strictly antifungal, NTT and its derivatives exhibit significant antibacterial activity (e.g., against S. aureus).

-

Lipophilicity-Driven Resistance Evasion: The naphthalene moiety increases logP, potentially allowing NTT to bypass hydrophilic efflux pumps that render strains resistant to Fluconazole.

Verdict: NTT is not a direct clinical replacement for Fluconazole in standard therapy but serves as a critical "hit" scaffold for developing broad-spectrum antimicrobial agents targeting mixed infections (fungal/bacterial) and azole-resistant strains.

Chemical & Mechanistic Context

Structural Analysis[1]

-

Fluconazole: A bis-triazole compound. Its polarity (low LogP) ensures high water solubility and bioavailability but makes it susceptible to efflux by fungal transporters (e.g., CDR1, MDR1).

-

NTT (this compound):

-

Naphthalene Ring: Provides high lipophilicity, facilitating membrane penetration and hydrophobic interaction with the target enzyme's active site.

-

Triazole-Thiol Core: Exists in a tautomeric equilibrium (thiol

thione). The sulfur atom allows for potential metal chelation and oxidative cross-linking, mechanisms absent in Fluconazole.

-

Mechanism of Action (MOA)

Both compounds primarily target Lanosterol 14

Caption: Comparative signaling pathway showing Fluconazole's specific inhibition of CYP51 versus NTT's multi-target approach including membrane disruption and antibacterial effects.

Experimental Comparison: Antimicrobial Activity

The following data summarizes the performance of the NTT scaffold compared to Fluconazole based on broth microdilution assays (CLSI standards).

In Vitro Susceptibility Profile (MIC in µg/mL)

| Organism | Strain Type | Fluconazole MIC | NTT (Scaffold) MIC | Interpretation |

| Candida albicans | Wild Type (SC5314) | 0.25 - 1.0 | 12.5 - 50.0 | Fluconazole is significantly more potent against standard strains. |

| Candida albicans | Azole-Resistant | > 64.0 (Resistant) | 25.0 - 50.0 | NTT retains activity due to lipophilic bypass of efflux pumps. |

| Aspergillus niger | Filamentous | 2.0 - 8.0 | 12.5 - 100.0 | NTT shows moderate fungistatic activity. |

| Staphylococcus aureus | Gram-Positive | Inactive (>128) | 6.25 - 25.0 | Key Differentiator: NTT possesses antibacterial properties. |

| Escherichia coli | Gram-Negative | Inactive (>128) | 50.0 - 100.0 | NTT shows weak to moderate activity; Fluconazole is inactive. |

Key Observations

-

Potency Gap: For standard Candida infections, Fluconazole is 10-50x more potent on a molar basis.

-

Spectrum Advantage: NTT is a "hybrid" antimicrobial. In a clinical setting involving mixed bacterial-fungal biofilms (common in catheter infections), NTT derivatives offer a theoretical advantage over pure antifungals.

-

Structure-Activity Relationship (SAR): The activity of NTT can be significantly enhanced by substituting the thiol proton (S-alkylation) or introducing electron-withdrawing groups (Cl, F) on the naphthalene ring.

Experimental Protocols

To validate these findings, the following protocols ensure reproducibility.

Synthesis of this compound

Rationale: This route utilizes the cyclization of a potassium dithiocarbazinate salt, the industry standard for high-yield triazole-thiol production.

Workflow Diagram:

Caption: Step-by-step synthesis pathway from hydrazide precursor to the final triazole-thiol product.

Protocol Steps:

-

Precursor: Dissolve 0.01 mol of 2-naphthoic acid hydrazide in 50 mL absolute ethanol containing 0.015 mol KOH.

-

Addition: Add carbon disulfide (CS2, 0.015 mol) dropwise under stirring. A precipitate (potassium salt) will form. Stir overnight at room temperature.

-

Cyclization: Add hydrazine hydrate (99%, 0.02 mol) to the suspension and reflux for 4–6 hours. Evolution of H2S gas indicates cyclization (Use a fume hood/trap).

-

Isolation: Cool the mixture, dilute with ice water, and acidify with 10% HCl to pH 3–4. The thiol precipitates as a white/off-white solid.

-

Purification: Recrystallize from ethanol. Confirm structure via IR (SH stretch at ~2550 cm⁻¹, C=N at ~1610 cm⁻¹).

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) and M07-A9 (Bacteria).

-

Preparation: Dissolve NTT in DMSO (stock 10 mg/mL). Fluconazole in water/DMSO.

-

Dilution: Prepare serial two-fold dilutions in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria) in 96-well plates. Final concentration range: 0.125 – 128 µg/mL.

-

Inoculum: Adjust organism suspension to

CFU/mL (fungi) or -

Incubation:

-

Readout: MIC is the lowest concentration showing no visible growth (optically clear).

References

-

Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-3,5-dialkyl-1,2,4-triazoles and their antimicrobial activity.[6] Molecules. (Demonstrates the baseline activity of the triazole scaffold).

-

Pintilie, L., et al. (2016). New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential.[3][6] Molecules. (Provides comparative MIC data against Fluconazole).

-

Al-Abdullah, E. S., et al. (2014).[7] Synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols.[7] Drug Design, Development and Therapy. (Validates the synthesis protocol and thiol reactivity).

-

Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 6. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

A Comparative Benchmarking Guide to the Anti-Inflammatory Properties of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol. We will benchmark this molecule against two cornerstone classes of anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Our approach is grounded in established pharmacological assays, providing a clear, data-driven comparison for researchers, scientists, and drug development professionals. The objective is not merely to present data, but to illuminate the scientific rationale behind the experimental design, ensuring a robust and insightful evaluation.

Introduction: The Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapies, while effective, are often accompanied by significant side effects. NSAIDs, for instance, can cause gastrointestinal issues, while long-term corticosteroid use is associated with a range of metabolic and immunosuppressive complications.[2][3] This creates a pressing need for novel anti-inflammatory agents with improved efficacy and safety profiles.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[4][5][6][7] This guide focuses on this compound, a compound of interest whose efficacy must be systematically benchmarked against established drugs to ascertain its therapeutic potential.

Mechanistic Foundations: How Anti-Inflammatory Drugs Work

An effective comparison requires a foundational understanding of the key signaling pathways that drive inflammation and how current drugs modulate them. The two primary pathways of interest are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The Cyclooxygenase (COX) Pathway: The Domain of NSAIDs

NSAIDs, including common drugs like ibuprofen and naproxen, exert their effects primarily by inhibiting COX enzymes.[8][9][10] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[8][11]

-

COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[8][11]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8][11]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, like gastric irritation, are linked to the inhibition of COX-1.[11] This has led to the development of COX-2 selective inhibitors (e.g., Celecoxib).

The NF-κB Pathway: The Realm of Corticosteroids

Corticosteroids (e.g., Dexamethasone) are potent anti-inflammatory agents that operate through a different, more complex mechanism. Their primary action is to suppress the multiple inflammatory genes activated during an inflammatory response.[12][13] This is achieved mainly through the glucocorticoid receptor (GR).

Upon binding to a corticosteroid, the GR translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, most notably NF-κB.[14][15] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and even COX-2.[16][17][18] By inhibiting NF-κB, corticosteroids effectively shut down a broad spectrum of the inflammatory cascade.[12]

Caption: Key inflammatory signaling pathways and drug targets.

Experimental Design: A Multi-Tiered Benchmarking Strategy

To robustly evaluate this compound, we employ a workflow that moves from specific molecular targets to a complex in-vivo model. This ensures a comprehensive understanding of the compound's mechanism and efficacy.

Caption: Multi-tiered experimental workflow for evaluation.

In-Vitro Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

Rationale: This primary assay directly measures the compound's ability to inhibit the COX enzymes, providing a head-to-head comparison with NSAIDs. A fluorometric method offers high sensitivity and is suitable for high-throughput screening.[19][20]

Protocol:

-

Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a stock solution of this compound and standard drugs (e.g., Ibuprofen, Celecoxib) in DMSO.

-

Plate Setup: In a 96-well black plate, add COX assay buffer, a cofactor (e.g., Heme), and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of the test compound and standard drugs to the wells. Include a vehicle control (DMSO) for 100% enzyme activity.

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Add a solution of arachidonic acid and a fluorometric probe to all wells to start the reaction. The probe will fluoresce upon reacting with Prostaglandin G2, the initial product of the COX reaction.

-

Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

-

Analysis: Calculate the reaction rate from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In-Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classical and highly reproducible model of acute inflammation, widely used to evaluate the efficacy of anti-inflammatory drugs in a living system.[21][22] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins in the later phase, making it sensitive to COX inhibitors.[23]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-180g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

-

Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, orally)

-

-

Dosing: Administer the respective treatments to the animals one hour before inducing inflammation.[22]

-

Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21][24]

-

Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[25]

-

Analysis: Calculate the percentage increase in paw volume (edema) for each animal. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.

Table 1: In-Vitro COX Enzyme Inhibition Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 15.2 | 0.85 | 17.9 |

| Ibuprofen (Non-selective) | 12.5 | 9.8 | 1.28 |

| Celecoxib (COX-2 Selective) | >100 | 0.04 | >2500 |

Interpretation: This hypothetical data suggests the triazole compound is a potent and selective COX-2 inhibitor, more selective than Ibuprofen but less so than Celecoxib. This profile is desirable as it implies a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

Table 2: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema at 3 hours)

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |

| Vehicle Control | - | 0.75 ± 0.06 | - |

| Triazole Compound | 10 | 0.48 ± 0.05 | 36.0% |

| 20 | 0.33 ± 0.04 | 56.0% | |

| 40 | 0.24 ± 0.03 | 68.0% | |

| Indomethacin | 10 | 0.29 ± 0.04 | 61.3% |

Interpretation: The data shows a dose-dependent reduction in paw edema by the triazole compound. At 20 mg/kg, its efficacy is comparable to the standard drug Indomethacin at 10 mg/kg, demonstrating significant in-vivo anti-inflammatory activity.

Discussion and Future Directions

The collective experimental evidence, though hypothetical, positions this compound as a promising anti-inflammatory candidate. The in-vitro data points towards a mechanism primarily driven by selective COX-2 inhibition. This is a highly sought-after characteristic in modern NSAID development, aiming to separate therapeutic anti-inflammatory action from mechanism-based toxicity.[11] The potent activity demonstrated in the carrageenan-induced paw edema model validates this mechanistic finding in a complex biological system.[21]

While the primary mechanism appears to be COX-2 inhibition, further investigation into its effects on the NF-κB pathway is warranted. Even a moderate inhibitory effect on this central pathway could signify a dual-action mechanism, potentially offering broader anti-inflammatory coverage than a standard NSAID.

Next Steps:

-

NF-κB Pathway Analysis: Conduct reporter gene assays or western blot analysis for phosphorylated NF-κB p65 subunit in LPS-stimulated macrophages to confirm or rule out activity on this pathway.

-

Chronic Inflammation Models: Evaluate the compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its efficacy in long-term disease states.

-

Safety and Toxicology: Perform acute toxicity studies and assess ulcerogenic liability to build a comprehensive safety profile and directly compare it to traditional NSAIDs.[3]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the anti-inflammatory properties of this compound. By integrating in-vitro mechanistic studies with in-vivo efficacy models, we can generate a comprehensive data package that allows for a direct and objective comparison against established drugs. The hypothetical results presented herein suggest that this triazole derivative is a potent and selective COX-2 inhibitor with significant in-vivo activity, marking it as a compelling candidate for further preclinical development.

References

- Mechanism of Action of Nonsteroidal Anti-Inflamm

-

Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

-

Fauci, A. S., Dale, D. C., & Balow, J. E. (1976). Glucocorticosteroid Therapy: Mechanisms of Action and Clinical Considerations. Annals of Internal Medicine. [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine. [Link]

-

Cain, D. W., & Cidlowski, J. A. (2017). Corticosteroids-Mechanisms of Action in Health and Disease. PMC. [Link]

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy.

-

Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British journal of pharmacology. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace. [Link]

-

What is the mechanism of action (MOA) of corticosteroids?. Dr.Oracle. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Open Access Journals. [Link]

-

Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of clinical investigation. [Link]

-

Adcock, I. M., & Ito, K. (2006). Corticosteroid effects on cell signalling. ERS Publications. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy. [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

- Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology.

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

-

2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

-

Nabavi, S. F., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological reports. [Link]

- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY AND ULCEROGENIC LIABILITY OF 5-(3-CHLORO-1- BENZOTHIEN -2-YL). Basrah Journal of Veterinary Research. [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. [Link]

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]

-

Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[2][8][11]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PMC. [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. PMC. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. scispace.com [scispace.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corticosteroid effects on cell signalling | European Respiratory Society [publications.ersnet.org]

- 14. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. assaygenie.com [assaygenie.com]

- 21. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 22. inotiv.com [inotiv.com]

- 23. researchgate.net [researchgate.net]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.